Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with an acetyl group at position 7 and an ethyl ester at position 2. This scaffold is structurally analogous to antibacterial quinolones, which typically feature a 1-cyclopropyl or 1-ethyl substituent and a fluorine atom at position 6 to enhance activity .
Properties
IUPAC Name |
ethyl 7-acetyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-15-12-6-9(8(2)16)4-5-10(12)13(11)17/h4-7H,3H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHPVGOZWQIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244293 | |
| Record name | Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-16-1 | |
| Record name | Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63463-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester. This produces an anilidomethylenemalonic ester, which undergoes cyclization to form the quinoline derivative . The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylates are highly dependent on substituents at positions 1, 6, 7, and 6. Below is a comparative analysis of key analogs:
Key Observations :
- Antibacterial Activity : Fluorine at position 6 (e.g., 6-F derivatives) and cyclopropyl at position 1 are critical for Gram-negative activity . The absence of these groups in the target compound may limit its antibacterial efficacy.
- Solubility: Methoxy (14a) and carboxylic acid derivatives (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibit improved aqueous solubility compared to acetylated or halogenated analogs .
Biological Activity
Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a quinoline backbone with an acetyl group at the 7-position and a carboxylate ester at the 3-position. The chemical structure can be represented as follows:
This structure is pivotal in determining its biological activity, particularly its interactions with various biological targets.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial strains. Research indicates that derivatives of 4-oxoquinolines, including this compound, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 2 μg/mL |
| S. aureus | 4 μg/mL |
| P. aeruginosa | 8 μg/mL |
This table summarizes the MIC values for various bacterial strains, indicating that the compound possesses potent antibacterial activity.
Antimalarial Activity
Studies have shown that certain analogues of quinolone compounds exhibit antimalarial properties. Specifically, ethyl 7-acetyl derivatives have been evaluated for their efficacy against Plasmodium falciparum. The structure-activity relationship studies revealed that modifications at specific positions significantly influence antimalarial potency .
Table 2: Antimalarial Potency of Quinoline Derivatives
| Compound | EC50 (μM) | Activity Level |
|---|---|---|
| Ethyl 7-acetyl derivative | 0.25 | High |
| 3-Carboxylic acid derivative | >10 | Inactive |
| Acetyl group substitution | >20 | Low |
The mechanism by which this compound exerts its biological effects involves interference with nucleic acid synthesis through inhibition of topoisomerases. This disruption leads to an accumulation of DNA breaks and ultimately results in cell death in susceptible organisms .
Case Studies and Research Findings
Research has highlighted several promising findings regarding the biological activity of this compound:
- Antiviral Activity : Recent studies have indicated that derivatives of quinolines show potential as inhibitors of HIV integrase, suggesting a broader antiviral application .
- Cytotoxic Effects : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by targeting topoisomerase II .
- Safety Profile : Toxicity assessments in animal models indicate that ethyl 7-acetyl derivatives are well-tolerated at therapeutic doses, showing minimal side effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives?
- Methodology : Derivatives of this scaffold are typically synthesized via cyclocondensation reactions. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives are synthesized by reacting substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization in high-boiling solvents like diphenyl ether . Ethylation or other substitutions are introduced at specific positions using alkylating agents under controlled conditions.
- Key Tools : NMR, IR, and mass spectrometry (MS) are used to confirm intermediate structures .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- 1H/13C NMR : Identifies substituent positions and confirms hydrogen/carbon environments .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) using programs like SHELXL .
- Elemental analysis : Validates purity and stoichiometry .
Q. How are antimicrobial activities of such quinolone derivatives evaluated?
- Methodology : Compounds are screened against bacterial (e.g., E. coli, S. aureus) and fungal strains using agar diffusion or microdilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values . Moderate to promising activities are reported for derivatives with electron-withdrawing groups (e.g., nitro, fluoro) at the 6- and 8-positions .
Q. What safety precautions are recommended when handling this compound?
- Guidelines :
- Use personal protective equipment (PPE): gloves, lab coat, and eye protection.
- In case of skin/eye contact, rinse immediately with water for ≥15 minutes .
- Work in a fume hood to avoid inhalation of dust .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodology : Regioselectivity in ethylation or substitution reactions is controlled by optimizing solvent polarity, temperature, and catalyst choice. For example, stannous chloride in HCl selectively reduces nitro to amino groups without side reactions, while reflux in ethanol may alter product distributions . Computational modeling (DFT) can predict reactive sites to guide experimental design.
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Methodology :
- Redundancy checks : Compare multiple datasets or refine structures using software like SHELXL .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H⋯O) that stabilize crystal packing .
- Twinned data refinement : Use SHELXL’s twin law feature for high-resolution datasets .
Q. How do intermolecular interactions influence physicochemical properties?
- Key Findings :
- Hydrogen bonds (e.g., N–H⋯O) enhance thermal stability and solubility in polar solvents .
- π-π stacking in aromatic rings affects melting points and bioavailability .
Q. How are structure-activity relationship (SAR) studies designed for quinolone derivatives?
- Methodology :
- Systematic substitution : Introduce groups (e.g., cyclopropyl, methoxy) at positions 1, 7, and 8 to assess impact on bioactivity .
- Biological testing : Prioritize derivatives with low MIC values for in vivo models.
- Data analysis : Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Process optimization : Replace hazardous solvents (e.g., diphenyl ether) with greener alternatives.
- Chromatography-free purification : Recrystallize intermediates from ethanol/chloroform mixtures .
- Quality control : Implement HPLC-MS to detect byproducts (e.g., ethyl 7,8-diamino derivatives) .
Data Contradiction Analysis
- Example : Conflicting reports on reduction products of nitro-substituted intermediates.
- Resolution :
- Condition-dependent outcomes : Stannous chloride in HCl yields ethyl 7,8-diamino derivatives, while ethanol under reflux produces carboxylic acid byproducts .
- Mechanistic insight : Solvent polarity and proton availability dictate reaction pathways (e.g., nitro → amine vs. hydrolysis).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
